AD80

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AD80 是一种多激酶抑制剂,以其强大的抗肿瘤作用而闻名。 它靶向多种激酶,包括 RET、RAF、SRC 和 S6K,使其成为癌症研究和治疗中的重要化合物 。 This compound 已在各种癌细胞模型中显示出降低细胞活力和诱导凋亡的功效,包括急性白血病和胰腺癌 .

作用机制

AD80 通过抑制多种激酶发挥作用,包括 RET、RAF、SRC 和 S6K。这些激酶参与调节细胞增殖、存活和凋亡的关键信号通路。通过抑制这些激酶,this compound 打乱了这些通路,导致细胞活力降低,凋亡诱导和肿瘤生长抑制。 所涉及的分子靶点和通路包括 PI3K/AKT/mTOR 和 MAPK/ERK 通路 .

生化分析

Biochemical Properties

AD80 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit kinases such as RET, RAF, and SRC, which are involved in cell proliferation and survival . This compound also targets the PI3K/STMN1 axis, reducing the expression of stathmin 1 (STMN1) and survivin, which are critical for microtubule dynamics and cell cycle progression . These interactions lead to the inhibition of cell growth and induction of apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In acute leukemia cells, this compound reduces cell viability, induces apoptosis, and causes cell cycle arrest . It also decreases the expression of proliferation markers such as Ki-67 and phosphorylation of S6 ribosomal protein, a key effector in the PI3K/AKT/mTOR pathway . In pancreatic cancer cells, this compound induces mitotic catastrophe and autophagy, reducing cell viability and clonogenicity . These effects highlight the compound’s potential in disrupting cancer cell function and promoting cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various kinases and subsequent inhibition of their activity. This compound inhibits RET, RAF, and SRC kinases, disrupting signaling pathways that promote cell proliferation and survival . It also reduces the phosphorylation of RPS6 and histone H3, key components in protein synthesis and chromatin structure . Additionally, this compound induces the cleavage of PARP1 and expression of γH2AX, markers of apoptosis and DNA damage, respectively . These molecular changes contribute to the compound’s antineoplastic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner . This compound’s stability and degradation in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of cell proliferation and induction of cell death

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of tumor growth and increased induction of apoptosis . High doses may also lead to toxic or adverse effects, such as weight loss and organ toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with kinases and other signaling molecules. The compound affects the PI3K/AKT/mTOR pathway, reducing the phosphorylation of downstream effectors such as S6 ribosomal protein . This compound also modulates autophagy-related genes and pathways, promoting autophagic flux in cancer cells . These metabolic changes contribute to the compound’s antineoplastic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely influenced by its interactions with kinases and other signaling molecules. This compound’s localization and accumulation within cancer cells contribute to its therapeutic effects by ensuring sustained inhibition of target pathways .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound targets specific compartments and organelles within cancer cells, such as the cytoplasm and nucleus, where it interacts with kinases and other signaling molecules These interactions lead to the inhibition of cell proliferation and induction of apoptosis

准备方法

AD80 的合成涉及多个步骤,包括形成关键中间体和最终偶联反应。具体的合成路线和反应条件是专有的,可能因制造商而异。 工业生产方法通常涉及优化这些合成路线以确保高产率和纯度 .

化学反应分析

AD80 经历各种化学反应,主要集中在其与激酶的相互作用。它抑制参与细胞增殖和生存途径的关键蛋白的磷酸化。这些反应中常用的试剂包括激酶抑制剂和其他调节激酶活性的的小分子。 这些反应形成的主要产物是磷酸化或去磷酸化的蛋白质,它们在细胞信号传导中起着至关重要的作用 .

科学研究应用

相似化合物的比较

AD80 与其他多激酶抑制剂(如 GSK2606414 和 GW768505A)进行比较。 在这些化合物中,已发现 this compound 在降低癌细胞模型中细胞活力和诱导凋亡方面更有效 。它同时靶向多个激酶的独特能力使其有别于可能只靶向单个激酶的其他抑制剂。 这种多药理学方法增强了其疗效并降低了耐药性发展的可能性 .

类似化合物

- GSK2606414

- GW768505A

- GDP366

属性

IUPAC Name |

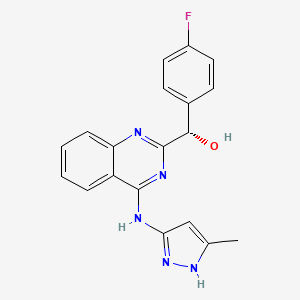

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYORWDWRQMVGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F4N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

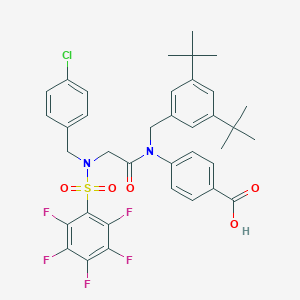

![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)

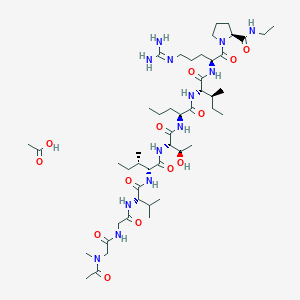

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)